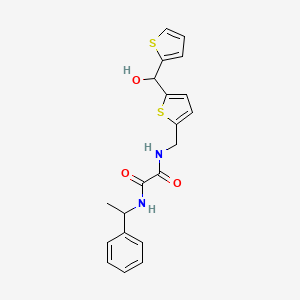

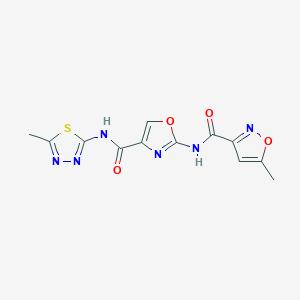

![molecular formula C17H16ClN3O2S2 B2545458 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 460994-82-5](/img/structure/B2545458.png)

2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the sulfonyl group and the piperazine moiety suggests that this compound could exhibit interesting chemical and biological properties, such as antimicrobial activity .

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives has been reported in the literature. For instance, derivatives have been prepared by treating substituted benzhydryl chlorides with piperidine or piperazine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another efficient synthetic protocol involves a one-pot three-component reaction under aqueous conditions at room temperature without the need for a catalyst, ligand, or base . These methods could potentially be adapted for the synthesis of 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and elemental analysis, and in some cases, confirmed by X-ray crystallography . For example, a related compound, 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, was found to crystallize in the orthorhombic crystal class with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration . Similar analysis techniques would likely reveal the molecular structure of 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole.

Chemical Reactions Analysis

The sulfonyl piperazine derivatives are known to participate in various chemical reactions. The nature of the substituents on the benzhydryl and sulfonamide rings can influence the reactivity of these compounds . The presence of the 4-chlorophenyl group in the compound of interest may also affect its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperazine derivatives can be influenced by the nature of the substituents. The solubility, melting point, and stability of these compounds can vary significantly. The antimicrobial activity of some derivatives has been evaluated, showing that certain substitutions can lead to significant potent activities against bacterial and fungal pathogens . The specific properties of 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole would need to be determined experimentally.

Relevant Case Studies

Case studies involving sulfonyl piperazine derivatives have demonstrated their potential as antimicrobial agents. For example, certain derivatives have shown significant activity against bacterial and fungal pathogens affecting tomato plants . Another study reported the antibacterial activities of thiadiazol-sulfonyl piperazine derivatives against various pathogens . These studies suggest that 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole could also have promising applications in the field of antimicrobial agents.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of new pyridine and benzothiazole derivatives, showcasing considerable antibacterial and antifungal activities. These compounds, through various synthetic routes, have been identified for their potential in combating microbial infections. For instance, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which possessed significant antibacterial activity (Patel & Agravat, 2009). Similarly, other studies have contributed to the synthesis of novel compounds with antimicrobial screening, underscoring the versatility of benzothiazole derivatives in the development of new antimicrobial agents (Jagtap et al., 2010).

Antiproliferative and Anti-HIV Activity

Further investigations into 2-piperazino-1,3-benzo[d]thiazoles have unveiled their antiproliferative and anti-HIV activities. A series of compounds were synthesized and evaluated for their efficacy against a panel of human tumor-derived cell lines, revealing several potent analogs with remarkable effects on specific cancer cell lines (Al-Soud et al., 2010). This research highlights the potential of benzothiazole derivatives as leads for the development of new anticancer and antiviral therapeutics.

Anticancer Agents

The exploration of benzothiazole derivatives has extended to the identification of anticancer agents. Novel benzothiazole-piperazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing promising results. Gurdal et al. (2018) discovered that dihalo substituted benzylpiperazine derivatives exhibited high cytotoxic activities, indicating their potential as anticancer agents (Gurdal et al., 2018). These findings contribute to the growing body of research aimed at developing effective cancer treatments through the synthesis of benzothiazole-based compounds.

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFOGNMRCBXACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

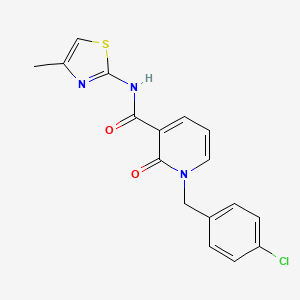

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

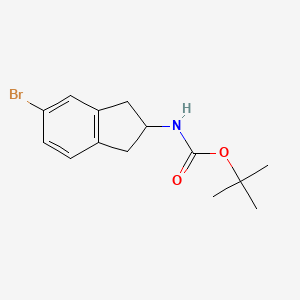

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)

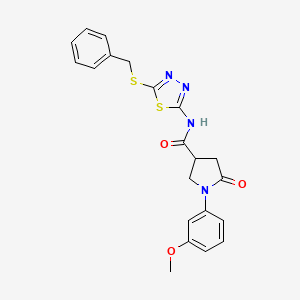

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2545386.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)

![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)